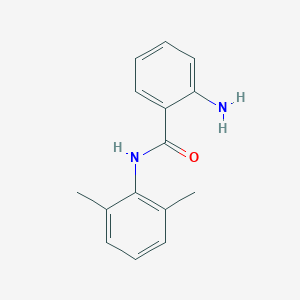

2-amino-N-(2,6-dimethylphenyl)benzamide

Description

Contextualization within Benzamide (B126) Medicinal Chemistry Research

The benzamide functional group is a cornerstone in drug design and discovery, recognized for its versatile biological activities. researchgate.netnih.gov Benzamide derivatives are integral to numerous therapeutic agents due to their ability to form key interactions with biological targets. researchgate.net The compound 2-amino-N-(2,6-dimethylphenyl)benzamide, with its characteristic benzamide core, is situated within this active area of research. ontosight.ai

Its structure consists of a benzamide backbone substituted with an amino group on the benzene (B151609) ring and a 2,6-dimethylphenyl group attached to the amide nitrogen. ontosight.ai This specific arrangement of functional groups is a result of purposeful chemical synthesis aimed at exploring its potential biological activities. Research into related structures, such as other substituted 2-amino-N-phenylbenzamides, has revealed activities including antimycobacterial and antifungal properties, suggesting a rich field for investigation. researchgate.net The study of this compound is part of a larger effort to understand how specific substitutions on the benzamide scaffold influence its chemical properties and biological efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| Class | Benzamide Derivative |

Data sourced from Ontosight. ontosight.ai

Historical and Current Significance of Substituted Benzamides in Drug Discovery

The history of substituted benzamides in medicine is marked by the development of significant therapeutic agents. Initially gaining prominence as antipsychotic drugs, their applications have since expanded considerably. nih.govnih.gov The first synthetic substituted benzamide to see clinical use was sulpiride, which was later followed by more modern compounds like amisulpride. agosr.com These drugs demonstrated a selective modulation of the dopaminergic system, a mechanism that underpins their use in treating conditions like schizophrenia and dysthymia. nih.govagosr.com

The significance of this class of compounds has not waned; it has diversified. Substituted benzamides are now found in a wide array of medications with different therapeutic targets. drugbank.com Their structural framework has proven to be a versatile scaffold for developing drugs that act as antiemetics, gastroprokinetics, antidepressants, and anticancer agents. researchgate.netdrugbank.com The continued success and broad applicability of this chemical class underscore its importance in modern drug discovery. nih.gov

Table 2: Examples of Substituted Benzamide Drugs in Clinical Use

| Drug Name | Therapeutic Class | Primary Clinical Use |

|---|---|---|

| Amisulpride | Antipsychotic | Treatment of acute and chronic schizophrenia. agosr.comdrugbank.com |

| Metoclopramide | Antiemetic, Dopamine D2 Antagonist | Treatment of gastroesophageal reflux disease, prevention of nausea. drugbank.com |

| Imatinib | Tyrosine Kinase Inhibitor | Treatment of various leukemias and gastrointestinal stromal tumors. drugbank.com |

| Axitinib | Kinase Inhibitor | Treatment of advanced renal cell carcinoma. drugbank.com |

| Levosulpiride | Dopamine D2 Antagonist | Treatment of dyspepsia and drug-induced nausea. drugbank.com |

Data sourced from DrugBank Online and other referenced materials. agosr.comdrugbank.com

Overview of Established and Emerging Research Trajectories for the Chemical Compound

Academic investigation into this compound and its analogues follows several distinct trajectories, building upon the foundational knowledge of benzamide chemistry.

Established Research Areas:

Antimicrobial and Anticancer Screening: A primary and established research avenue involves evaluating the compound for potential biological activities. General screening has indicated that this compound possesses antimicrobial and anticancer properties. ontosight.ai This line of inquiry is common for novel benzamide derivatives, as many have shown promise in these areas. researchgate.net Studies on closely related 2-amino-N-phenylbenzamides have demonstrated activity against Mycobacterium tuberculosis and various fungi, providing a strong rationale for similar investigations into the title compound. researchgate.net

Enzyme Inhibition: The compound has been found to exhibit inhibitory activity against certain enzymes and proteins. ontosight.ai This is a significant area of research, as enzyme inhibition is a key mechanism for many therapeutic drugs. For instance, various benzamide derivatives have been successfully designed as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Structural and Physicochemical Analysis: Fundamental research into the chemical properties of this class of molecules is crucial for understanding their behavior. Studies on related N-(2,6-dimethylphenyl)benzamides have included X-ray crystallography to determine their solid-state structures and investigations into their proton affinity. researchgate.netresearchgate.net This type of research helps to build a comprehensive understanding of structure-activity relationships, which is vital for designing future molecules with enhanced efficacy and selectivity.

Emerging Research Trajectories: While direct research on this compound for novel applications is still developing, the broader benzamide scaffold is being explored in new therapeutic contexts. For example, recent studies have identified novel benzamide analogues as protective agents for pancreatic β-cells against ER stress, suggesting a potential new modality for the treatment of diabetes. nih.gov Such findings indicate that the therapeutic potential of the benzamide class is not yet fully realized and that compounds like this compound could become subjects of investigation for a new range of diseases.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide |

| Amisulpride |

| Axitinib |

| Imatinib |

| Levosulpiride |

| Metoclopramide |

| N-(2,6-dimethylphenyl)benzamide |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNCJZHSKGUZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357223 | |

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13922-38-8 | |

| Record name | 2-amino-N-(2,6-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Investigations and Biological Activities of 2 Amino N 2,6 Dimethylphenyl Benzamide

In Vitro Biological Activity Screening Methodologies

In vitro screening is a crucial first step in evaluating the therapeutic potential of a chemical entity. These methods provide a controlled environment to assess the biological activity of a compound against specific cellular or molecular targets.

Antimicrobial Activity Evaluation Protocols

The antimicrobial potential of compounds like 2-amino-N-(2,6-dimethylphenyl)benzamide is typically assessed against a panel of pathogenic bacteria and fungi. Standard protocols are employed to determine the compound's efficacy.

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A series of dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each dilution is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the plates are visually inspected for turbidity, or spectrophotometrically assessed, to determine the MIC.

Agar (B569324) Diffusion Method (Disk Diffusion or Well Diffusion): In this method, an agar plate is uniformly inoculated with the test microorganism. A sterile paper disk impregnated with the test compound, or a solution of the compound, is placed on the agar surface. Alternatively, a well can be punched into the agar and filled with the compound solution. The plate is then incubated, allowing the compound to diffuse into the agar. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition, the clear area around the disk or well where microbial growth is inhibited. nih.govnanobioletters.com

A variety of bacterial and fungal strains are typically used for this screening, including:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis nih.govnanobioletters.com

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa nih.govnanobioletters.com

Fungi: Candida albicans, Aspergillus niger nih.gov

Anti-inflammatory Efficacy Assessment in Cellular Models

The anti-inflammatory properties of chemical compounds are often investigated using cellular models that mimic aspects of the inflammatory response. These assays typically measure the inhibition of pro-inflammatory mediators.

Lipopolysaccharide (LPS)-Stimulated Macrophages: Macrophages, such as the RAW 264.7 cell line, are key immune cells in the inflammatory process. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, induces the production of pro-inflammatory mediators. The anti-inflammatory activity of a test compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) in the cell culture supernatant. nih.govresearchgate.net

Protein Denaturation Assay: Inflammation can lead to the denaturation of proteins. This assay evaluates the ability of a compound to inhibit heat-induced or chemically induced protein (e.g., albumin) denaturation. A reduction in the denaturation of the protein in the presence of the test compound is indicative of anti-inflammatory activity. mdpi.com

Anticancer Potential Screening in Various Cell Lines

The cytotoxic and antiproliferative effects of a compound against cancer cells are evaluated using a variety of established cell lines.

MTT Assay: This colorimetric assay is widely used to assess cell viability. It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. Cancer cell lines are treated with various concentrations of the test compound for a specified period. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated. nih.gov

SRB Assay: The Sulforhodamine B (SRB) assay is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for high-throughput screening of potential anticancer drugs.

A diverse panel of cancer cell lines is typically used to screen for anticancer activity, representing different types of cancer, such as:

Breast cancer (e.g., MCF-7, MDA-MB-231)

Colon cancer (e.g., HCT-116)

Liver cancer (e.g., HepG2)

Lung cancer (e.g., A549)

Enzyme Inhibition Studies (e.g., Tyrosinase) and Kinetic Analysis

Enzymes are common drug targets. Investigating the inhibitory effect of a compound on a specific enzyme can provide insights into its mechanism of action. Tyrosinase is an enzyme involved in melanin (B1238610) biosynthesis and is a target for agents that address hyperpigmentation.

Tyrosinase Inhibition Assay: The activity of tyrosinase can be measured spectrophotometrically by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA. To assess the inhibitory potential of a compound, the enzyme is incubated with its substrate in the presence and absence of the test compound. The rate of the reaction is measured, and the percentage of inhibition is calculated. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined. mdpi.com

Kinetic Analysis: To understand how a compound inhibits an enzyme, kinetic studies are performed. By measuring the reaction rates at different substrate and inhibitor concentrations, the mode of inhibition can be determined. This is often visualized using graphical representations such as the Lineweaver-Burk plot. The analysis can reveal whether the inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor. The inhibition constant (Ki) can also be calculated, which provides a measure of the inhibitor's potency. mdpi.com

Cellular and Molecular Pharmacodynamics

Understanding how a compound exerts its biological effects at the cellular and molecular level is crucial for its development as a therapeutic agent.

Identification and Validation of Specific Biological Targets

Identifying the specific molecular targets of a bioactive compound is a key aspect of pharmacodynamics.

Molecular Docking Studies: Computational methods like molecular docking can be used to predict the binding of a small molecule, such as this compound, to the three-dimensional structure of a known protein target. This can provide insights into the potential binding mode and affinity of the compound for the target. Docking studies can help in prioritizing potential targets for experimental validation.

Experimental Validation: The predicted interactions from molecular docking studies need to be validated experimentally. This can be achieved through various techniques:

Binding Assays: These assays directly measure the binding of the compound to the purified target protein.

Cell-based Target Engagement Assays: These assays assess whether the compound interacts with its target within a cellular context.

Genetic Approaches: Techniques like gene silencing (e.g., using siRNA) or overexpression can be used to confirm that the observed biological effect of the compound is dependent on the presence of the putative target.

Through a systematic application of these in vitro screening and pharmacodynamic methodologies, a comprehensive understanding of the biological activities and mechanisms of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

Despite a comprehensive search for scholarly articles and research data, specific pharmacological information regarding "this compound" is not available in the public domain. Consequently, it is not possible to generate an article that adheres to the strict requirements of the provided outline, which demands detailed research findings on this specific chemical entity.

The scientific literature does contain information on structurally related benzamide (B126) and anthranilamide compounds. For instance, research has been conducted on various substituted benzamides as modulators of dopamine, serotonin, and AMPA receptors. Additionally, studies on anthranilamide (2-aminobenzamide) derivatives have explored their potential as P-glycoprotein modulators. However, none of this research directly addresses the pharmacological profile of this compound.

Without specific data on the receptor binding affinity, functional activity, modulation of intracellular signaling pathways, and in vivo efficacy of this compound, any attempt to create the requested article would involve speculation and extrapolation from other compounds, thereby violating the core instruction to focus solely on the specified chemical.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of relevant scientific research.

Metabolic Fate and Biotransformation Research on 2 Amino N 2,6 Dimethylphenyl Benzamide

Identification and Characterization of Major Metabolites of 4-amino-N-(2,6-dimethylphenyl)benzamide

Research in rat models has identified two primary metabolites of 4-amino-N-(2,6-dimethylphenyl)benzamide. The major metabolic transformation is N-acetylation of the amino group, leading to the formation of 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP) . nih.gov A subsequent hydroxylation of this initial metabolite results in the formation of 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . nih.gov These two metabolites have been found to constitute a significant portion of the total radioactivity in plasma following administration of the parent compound. nih.gov

| Parent Compound | Metabolite | Abbreviation |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide | ADMP |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide | HADMP |

Elucidation of Enzyme Systems Involved in Biotransformation of 4-amino-N-(2,6-dimethylphenyl)benzamide

The primary metabolic pathway of N-acetylation suggests the involvement of N-acetyltransferase (NAT) enzymes. While specific NAT isoforms have not been definitively identified in the literature for this compound, this enzyme family is well-known for its role in the metabolism of compounds containing aromatic amine or hydrazine (B178648) functional groups. The subsequent hydroxylation of the N-acetylated metabolite points to the involvement of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These monooxygenases are critical for the oxidative metabolism of a wide array of xenobiotics. nih.gov The specific CYP isoforms responsible for the hydroxylation of ADMP to HADMP have not been detailed in the available research.

Comparative Metabolic Profiling Across Different Biological Systems for 4-amino-N-(2,6-dimethylphenyl)benzamide

Comparative metabolic profiling studies across different species for 4-amino-N-(2,6-dimethylphenyl)benzamide are not extensively detailed in the public domain. The available data is primarily derived from studies in rats. nih.gov It is known that species differences in both NAT and CYP enzyme expression and activity can lead to significant variations in metabolic profiles.

Impact of Metabolite Formation on Biological Activity and Pharmacological Duration of 4-amino-N-(2,6-dimethylphenyl)benzamide

The formation of metabolites can significantly alter the pharmacological properties of a parent compound. In the case of 4-amino-N-(2,6-dimethylphenyl)benzamide, the biological activity of its major metabolites, ADMP and HADMP, has not been fully characterized in the provided research. The conversion of the active parent drug to its metabolites is a key factor in its clearance and, consequently, its duration of action. The rapid metabolism via N-acetylation has been noted as a significant factor influencing the in vivo disposition of this compound. nih.gov

Computational and Theoretical Approaches in the Study of 2 Amino N 2,6 Dimethylphenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . This method is widely used in drug design to understand how a ligand, such as 2-amino-N-(2,6-dimethylphenyl)benzamide, might interact with a protein target.

Molecular docking simulations can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target protein. The binding affinity is often expressed in terms of binding energy (kcal/mol), where a more negative value indicates a stronger interaction. The mode of interaction refers to the specific orientation and conformation of the ligand within the protein's binding site, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex .

Table 1: Illustrative Binding Affinity Data for Benzamide (B126) Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Benzamide-Pyrazolone Derivatives | 6LU7 | -8.70 to -8.90 | GLN192, GLY143 |

| Benzamide Derivatives | Topoisomerase IIα | -60.14 to -114.71 | DC8, DT9, DG10, GLY462, ARG487 |

Note: This table is illustrative and based on data for other benzamide derivatives, not this compound.

Ligand-binding site hotspots are regions within a protein's binding site that contribute significantly to the binding free energy nih.gov. Identifying these hotspots is crucial for understanding the determinants of binding affinity and for designing potent and selective ligands. Computational methods, such as fragment-based mapping, can be used to identify these hotspots by simulating the binding of small molecular fragments to the protein surface nih.govresearchgate.net. These methods can reveal areas that are favorable for hydrophobic, hydrogen bonding, or electrostatic interactions.

For this compound, the characterization of ligand-binding site hotspots would involve identifying amino acid residues that form highly favorable interactions with its functional groups. For example, a hotspot might be a hydrophobic pocket that accommodates the 2,6-dimethylphenyl group or a region with hydrogen bond donors and acceptors that interact with the 2-amino and amide functionalities. The identification of such hotspots would be invaluable for designing derivatives of this compound with improved binding affinities.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems arxiv.org. A fundamental application of DFT is molecular geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state arxiv.org. This provides a detailed picture of the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would be expected to reveal a non-planar structure. Studies on related benzanilides, such as N-(2,6-dimethylphenyl)-2-methylbenzamide, have shown that the two aromatic rings are significantly twisted with respect to each other nih.gov. In the case of 2-chloro-N-(2,6-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is 3.30° nih.govresearchgate.net. Furthermore, a DFT study on N-unsubstituted 2-aminobenzamides using the B3LYP/6-311++G(d,p) basis set indicated the presence of a strong intramolecular hydrogen bond between the oxygen of the amide group and a hydrogen of the 2-amino group, leading to the formation of a stable six-membered ring researchgate.net. A similar intramolecular hydrogen bond would be expected in this compound, influencing its conformation.

Table 2: Selected Optimized Geometrical Parameters for a Related Benzamide (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | Phenyl-Amide | ~30-50° |

Note: These are typical values for benzamide derivatives and are for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity researchgate.net.

For this compound, the HOMO is expected to be localized on the electron-rich 2-aminobenzoyl moiety, particularly the amino group and the aromatic ring. The LUMO is likely to be distributed over the entire benzamide scaffold, with significant contributions from the carbonyl group and the aromatic rings. A DFT study on unsubstituted benzamide calculated a HOMO-LUMO gap of 5.611 eV researchgate.net. The introduction of an amino group at the 2-position is expected to raise the HOMO energy and thus reduce the HOMO-LUMO gap, suggesting increased reactivity compared to unsubstituted benzamide.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Benzamide Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 5.6 |

Note: These are representative values for a benzamide derivative and are for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule ugm.ac.id. It provides a picture of the localized bonds and lone pairs and allows for the quantification of the stabilizing energy associated with electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. This is particularly useful for analyzing intramolecular and intermolecular hydrogen bonding.

Table 4: Illustrative NBO Analysis of Intramolecular Interactions in a 2-Aminobenzamide (B116534) Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(O) | σ(N-H) (amino) | High (indicative of H-bond) |

| n(N) (amide) | π(C=C) (benzoyl ring) | Moderate (delocalization) |

| π(C=C) (benzoyl ring) | π*(C=C) (dimethylphenyl ring) | Low (conjugation) |

Note: This table illustrates the type of information obtained from an NBO analysis and is not based on specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can reveal how the molecule behaves in a physiological environment. The central amide bond, along with the rotatable bonds connecting the phenyl rings, allows for a range of possible conformations. The steric hindrance imposed by the ortho-methyl groups on the N-phenyl ring significantly influences the preferred dihedral angles between the aromatic rings and the amide plane.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational properties of related benzanilide structures have been investigated. For instance, crystallographic studies of N-(2,6-dimethylphenyl)benzamide show that the two aromatic rings are nearly orthogonal to each other, with dihedral angles around 86 degrees nih.gov. The central amide group in such structures typically adopts a trans conformation nih.gov. Similarly, in 2-chloro-N-(2,6-dimethylphenyl)benzamide, the amide group forms significant dihedral angles with both the benzoyl and the anilino rings researchgate.net.

MD simulations would allow researchers to observe these conformational preferences in a dynamic aqueous environment, providing insights beyond a static crystal structure. Key parameters that can be analyzed from an MD simulation of this compound are summarized in the table below.

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information on the molecule's solubility and potential for intermolecular interactions. |

These simulations can help predict the most stable conformations in solution, the energy barriers between different conformational states, and the formation of intramolecular hydrogen bonds, which are crucial for understanding the molecule's interaction with biological targets.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Both SBDD and LBDD are foundational strategies in computer-aided drug design (CADD) aimed at identifying and optimizing new drug candidates nih.gov. The choice between these approaches depends on the availability of structural information for the biological target of interest.

Structure-Based Drug Design (SBDD)

SBDD relies on the known three-dimensional structure of a biological target, such as an enzyme or a receptor. This approach involves docking the ligand (in this case, this compound or its derivatives) into the active site of the target protein to predict its binding mode and affinity.

Should a target for this compound be identified and its structure determined, SBDD could be employed to:

Predict Binding Poses: Molecular docking simulations would predict the most likely and energetically favorable orientation of the compound within the target's binding pocket.

Identify Key Interactions: The simulations would highlight specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex.

Guide Lead Optimization: By understanding these interactions, medicinal chemists can rationally design derivatives with improved potency and selectivity. For example, modifications could be made to the amino group or the phenyl rings to enhance binding affinity.

The benzamide scaffold is a common feature in many biologically active molecules, and SBDD has been used to develop benzamide-based inhibitors for various targets. For example, conformationally locked benzamide derivatives have been designed as binders for the cereblon (CRBN) E3 ligase, a key component in targeted protein degradation mdc-berlin.deresearchgate.net.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of the biological target, LBDD strategies are employed nih.gov. These methods utilize the information from a set of known active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.

For this compound, an LBDD approach would involve:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. A pharmacophore model could be built based on the structure of this compound and other structurally similar active compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of benzamide derivatives with varying substituents and known activities, a QSAR model could predict the activity of new, unsynthesized analogs. Computational analysis of amino-substituted benzamide derivatives has shown that electron-donating groups can positively influence certain biological properties, a finding that can inform QSAR models nih.govresearchgate.net.

The table below illustrates how these two design strategies could be applied to this compound.

Table 2: Application of SBDD and LBDD Strategies

| Strategy | Requirement | Methodology | Outcome for this compound |

|---|---|---|---|

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target is known. | Molecular Docking, De Novo Design. | Prediction of binding mode and affinity; rational design of derivatives with enhanced target interaction. |

| Ligand-Based Drug Design (LBDD) | A set of active and inactive molecules is known (target structure is unknown). | Pharmacophore Modeling, QSAR, 3D-QSAR. | Development of a model that defines the key structural features required for biological activity, enabling virtual screening and design of novel active compounds. |

By leveraging these computational and theoretical approaches, researchers can gain a comprehensive understanding of the chemical and biological properties of this compound, paving the way for its potential application in various fields of chemical and pharmaceutical science.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N 2,6 Dimethylphenyl Benzamide Analogues

Systematic Chemical Modifications and Their Biological Correlates

The 2-amino group on the benzamide (B126) core is a critical determinant of biological activity, often participating in key hydrogen bonding interactions with biological targets. While many analogues retain the primary amine, modifications to this group have been explored to probe its role.

Research into related scaffolds, such as 2-acylamino-substituted N'-benzylbenzohydrazide derivatives, has shown that converting the 2-amino group to an acylamino group can modulate activity. nih.gov For instance, the introduction of a substituted acyl hydrazine (B178648) fragment was found to significantly influence the acaricidal activity of the anthranilic diamide (B1670390) skeleton. nih.gov This suggests that the size, electronics, and hydrogen-bonding capacity of the substituent on the 2-amino position are crucial. While direct acylation or alkylation studies on 2-amino-N-(2,6-dimethylphenyl)benzamide are less common, the principle holds that this group is sensitive to substitution, which can alter binding affinity and efficacy. Studies on N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 also highlighted the importance of an amino group at the C-3 position for antiviral activity, reinforcing the significance of amino substituents on the benzoyl ring. nih.gov

This fixed, non-planar conformation is critical for biological activity. The dihedral angles between the benzoyl and the aniline (B41778) rings in related N-(2,6-disubstituted-phenyl) amides are often nearly orthogonal. researchgate.net This specific three-dimensional arrangement dictates how the molecule presents its functional groups to a target receptor or enzyme active site. The steric bulk at the ortho positions locks the molecule into a preferred conformation, which can enhance binding affinity by reducing the entropic penalty upon binding.

Modifications to the 2-aminobenzamide (B116534) core, particularly through substitution on the phenyl ring, have yielded significant insights into the SAR of these compounds. Halogenation has been a particularly fruitful strategy for enhancing biological activity.

Studies on a series of 2-amino-N-phenylbenzamides revealed that the introduction of a chloro substituent at the 5-position of the benzamide ring significantly improved antimycobacterial activity against both Mycobacterium tuberculosis and atypical strains. researchgate.net The 5-chloro derivatives were often more potent than the unsubstituted parent compounds. researchgate.net For example, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was identified as a highly active derivative. researchgate.net This suggests that an electron-withdrawing group at this position enhances the compound's interaction with its mycobacterial target. Further studies on related salicylanilides (2-hydroxy-N-phenylbenzamides) also demonstrated that 4-chloro and 5-chloro substitution resulted in potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Conversely, cyclization of the 2-amino and amide groups to form a 3-phenyl-1,2,3-benzotriazin-4(3H)-one structure generally leads to a decrease or complete loss of antimycobacterial and antifungal activity. researchgate.net This highlights the importance of the free 2-amino and amide functionalities for these specific biological effects.

| Parent Compound | Modification | Resulting Compound Example | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2-amino-N-phenylbenzamide | Chlorination at C5 | 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | Improved antimycobacterial activity | researchgate.net |

| 2-hydroxy-N-phenylbenzamide | Chlorination at C4 or C5 | 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Potent activity against MRSA | nih.gov |

| 2-amino-N-phenylbenzamide | Cyclization (diazotization) | 3-phenyl-1,2,3-benzotriazin-4(3H)-one | Decrease or loss of antimycobacterial and antifungal activity | researchgate.net |

Conformational Analysis and its Correlation with Biological Activity

The biological function of this compound analogues is governed by their preferred three-dimensional shape. Conformational analysis, through techniques like X-ray crystallography, NMR spectroscopy, and computational modeling, has been essential in understanding these structures. nih.gov

A key conformational feature is the torsional angle (ω) between the carbonyl group and the benzoyl phenyl ring. nih.gov In many benzamides, this angle is around 20-25°, indicating a non-planar arrangement. nih.gov However, the most significant conformational constraint in the title compound series is imposed by the 2,6-dimethyl substituents on the N-phenyl ring. These groups cause a substantial twist of the amide plane relative to the N-phenyl ring, leading to dihedral angles that can approach 90° (orthogonality). researchgate.netresearchgate.net

This twisted conformation is not just a structural artifact; it is directly correlated with biological activity. By locking the molecule into a specific orientation, the steric hindrance from the ortho-substituents pre-organizes the compound for binding to its biological target. This reduces the conformational flexibility of the molecule in solution, which can lead to a more favorable binding entropy and thus higher affinity. The relative orientation of the two aromatic rings and the amide linker that connects them creates a specific spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that is crucial for molecular recognition.

Development of Predictive Models for Biological Activity based on Structural Features

To rationalize the observed SAR and guide the design of new analogues, quantitative structure-activity relationship (QSAR) models have been developed. These mathematical models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors."

For N-phenylbenzamide derivatives, QSAR studies have identified several key descriptors that govern their activity against various targets:

Hydrophobicity (logP): The octanol-water partition coefficient is frequently a critical parameter. For 2-aminobenzamide derivatives with analgesic properties, potency was found to be a direct function of logP. nih.gov Similarly, a polynomial correlation between logP and antimycobacterial activity has been observed for N-alkyl-3,5-dinitrobenzamides, indicating an optimal hydrophobicity for activity. mdpi.com

Electronic Properties: Descriptors such as the electrophilicity index have been shown to be significant for the anti-Gram-positive bacterial activity of N-phenylbenzamides, suggesting that electrostatic interactions are key. nih.gov

Steric and Molecular Size Properties: Molar refractivity and molecular weight are often involved in QSAR models. For anti-Gram-negative activity, steric and hydrophobic interactions appear to be more dominant than electrostatic ones. nih.gov CoMFA and CoMSIA 3D-QSAR studies suggest that bulky groups at the ortho position of the N-phenyl ring are desirable for activity against Gram-negative bacteria. nih.gov

Quantum Chemical Descriptors: DFT-based QSAR models for antiviral N-phenylbenzamides have utilized descriptors such as total energy and other electronic parameters to successfully predict activity. imist.maimist.ma

These models provide powerful predictive tools. For example, a QSAR model for N-phenylbenzamide antimicrobial activity indicates that for better anti-Gram-positive activity, an electropositive group on the N-phenyl ring and an electronegative group near the carbonyl oxygen are desirable. nih.gov For anti-Gram-negative activity, a hydrophobic group at the meta position and a bulky group at the ortho position of the N-phenyl ring are predicted to enhance potency. nih.gov Such models are invaluable for the rational design of new, more effective this compound analogues.

| Biological Activity | Important Descriptor(s) | Influence on Activity | Reference |

|---|---|---|---|

| Analgesic | Hydrophobicity (logP) | Potency is a function of the partition coefficient. | nih.gov |

| Antimicrobial (Gram-positive) | Electrophilicity Index, Molecular Weight, Total Energy | Activity is dominated by electrostatic interactions. | nih.gov |

| Antimicrobial (Gram-negative) | Molar Refractivity, logP | Activity depends on steric and hydrophobic interactions. | nih.gov |

| Antiviral (Enterovirus 71) | Quantum Chemical Parameters (e.g., Total Energy) | Models successfully predict antiviral activity. | imist.maimist.ma |

| Antimycobacterial | Hydrophobicity (logP) | A polynomial correlation suggests an optimal logP value for activity. | mdpi.com |

Advanced Analytical Characterization Techniques for 2 Amino N 2,6 Dimethylphenyl Benzamide

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-amino-N-(2,6-dimethylphenyl)benzamide. High-resolution nuclear magnetic resonance (NMR) spectroscopy provides precise information about the chemical environment of individual atoms, while mass spectrometry offers insights into the molecular weight and fragmentation patterns. Vibrational spectroscopy, including infrared and Raman techniques, is crucial for identifying the characteristic functional groups present in the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the precise assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the 2-aminobenzoyl and the 2,6-dimethylphenyl rings will appear in the downfield region, typically between 6.0 and 8.0 ppm. The chemical shifts and coupling patterns of these aromatic protons provide valuable information about their relative positions on the rings. The protons of the two methyl groups on the dimethylphenyl ring are expected to appear as a singlet in the upfield region, around 2.2 ppm. The amide (N-H) proton will likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The protons of the amino (NH₂) group will also present as a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum, typically around 166-168 ppm. The aromatic carbons will resonate in the range of approximately 110-150 ppm. The carbons of the methyl groups will be observed in the upfield region, generally around 18 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and amide substituents. For the related compound, N-(2,6-dimethylphenyl)benzamide, the methyl carbons appear at 18.44 ppm, and the aromatic carbons span a range from 127.27 to 135.62 ppm, with the carbonyl carbon at 166.00 ppm. rsc.org

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Amide (C=O) | - | ~167 |

| Aromatic C-NH₂ | - | ~148 |

| Aromatic C-H | ~6.5 - 7.9 | ~115 - 135 |

| Aromatic C-N | - | ~134 |

| Aromatic C-CH₃ | - | ~135 |

| Amide (N-H) | ~7.6 (broad s) | - |

| Amino (NH₂) | Variable (broad s) | - |

| Methyl (CH₃) | ~2.2 (s) | ~18 |

Mass Spectrometry (MS, MS/MS, HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound (C₁₅H₁₆N₂O).

The electron ionization (EI) mass spectrum of benzamides typically shows a prominent molecular ion peak. The fragmentation pattern of this compound is expected to involve characteristic cleavages of the amide bond. A common fragmentation pathway for benzamides is the loss of the amino group (in this case, the 2,6-dimethylphenylamino radical) to form a stable benzoyl cation. researchgate.net The presence of the 2-amino group on the benzoyl ring will also influence the fragmentation, potentially leading to the loss of NH₂ or subsequent rearrangements.

Expected Fragmentation Pathways:

α-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of the 2-aminobenzoyl cation (m/z 120) and the 2,6-dimethylaniline (B139824) radical.

Loss of the dimethylphenyl group: Cleavage of the N-aryl bond to yield a fragment corresponding to the 2-aminobenzamide (B116534) moiety.

Further fragmentation of the aromatic rings: Subsequent loss of small molecules like CO or HCN from the initial fragment ions.

Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways by isolating a specific ion and inducing its further fragmentation, providing more detailed structural information.

| m/z (predicted) | Proposed Fragment |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 121 | [C₈H₉N]⁺ (2,6-dimethylphenyl) |

| 120 | [C₇H₆NO]⁺ (2-aminobenzoyl cation) |

| 92 | [C₆H₆N]⁺ (from 2-aminobenzoyl fragment) |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The N-H stretching vibrations of the primary amino group (NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching vibration of the secondary amide group will also be present in this region, typically as a single band. The carbonyl (C=O) stretching vibration of the amide group is a strong and characteristic absorption, expected to appear in the range of 1640-1680 cm⁻¹. Other significant bands include C-N stretching vibrations and aromatic C-H and C=C stretching and bending vibrations. For the related N-(2,6-dimethylphenyl)benzamide, a strong C=O stretch is observed at 1643 cm⁻¹, and an N-H stretch is seen at 3273 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibration is also typically observable. Raman spectroscopy can be particularly useful for studying the solid-state properties of the compound, as it is sensitive to crystal lattice vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹, predicted) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| N-H Stretch (Amide) | ~3270 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | ~1645 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| N-H Bend (Amide) | ~1520 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal of this compound provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Determination of Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and the precise dimensions of the unit cell (a, b, c, α, β, γ). For the closely related compound N-(2,6-dimethylphenyl)benzamide, the crystal system is reported to be orthorhombic. nih.gov Another similar compound, 2-chloro-N-(2,6-dimethylphenyl)benzamide, crystallizes in the monoclinic system with unit cell parameters of a = 4.8322 Å, b = 12.7817 Å, and c = 21.8544 Å, with β = 90.778°. nih.gov It is plausible that this compound would adopt a similar crystal system.

| Parameter | Predicted Value (based on related compounds) |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~4-12 |

| b (Å) | ~10-14 |

| c (Å) | ~21-23 |

| β (°) | ~90-91 |

| Z (molecules per unit cell) | 4 or 8 |

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifs

The presence of both an amino group (a hydrogen bond donor) and an amide group (both a hydrogen bond donor and acceptor) in this compound suggests that hydrogen bonding will play a significant role in its crystal packing. The amino group can form N-H···O hydrogen bonds with the carbonyl oxygen of the amide group of a neighboring molecule. The amide N-H can also participate in hydrogen bonding with the carbonyl oxygen.

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method for determining its purity and for quantitative measurements. researchgate.net This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the efficient separation of the compound from potential impurities, starting materials, or degradation products based on differences in hydrophobicity.

The quantitative determination of the compound is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. researchgate.net The sensitivity and accuracy of HPLC make it an indispensable tool in quality control. nih.govsci-hub.se

Key Parameters for HPLC Analysis: A typical RP-HPLC method for the analysis of this compound would involve the optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. These parameters are outlined in the table below.

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilyl), 5 µm particle size, 250 mm x 4.6 mm |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid. researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV-Vis Detector at a wavelength of 254 nm. |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 5-7 minutes |

Sample Purity Analysis Data: The purity of a synthesized batch of this compound can be determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

| Peak Identity | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Impurity 1 | 3.45 | 15,800 | 0.25 |

| This compound | 6.21 | 6,290,100 | 99.51 |

| Impurity 2 | 8.93 | 15,150 | 0.24 |

| Total | 6,321,050 | 100.00 |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to investigate the redox properties of electroactive species. researchgate.net For this compound, CV can provide valuable information about its oxidation and reduction potentials, the stability of the resulting redox species, and the kinetics of electron transfer reactions. The presence of the electroactive primary amino group and the π-electron systems of the phenyl rings makes this compound suitable for electrochemical study.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the applied potential. The oxidation of the amino group is an expected electrochemical event, which would appear as an anodic peak in the voltammogram. The potential at which this peak occurs is characteristic of the compound's tendency to be oxidized.

Typical Experimental Conditions for Cyclic Voltammetry:

| Parameter | Specification |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (Silver/Silver Chloride) |

| Counter Electrode | Platinum Wire |

| Solvent/Supporting Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

Expected Electrochemical Data: The data obtained from a CV experiment can reveal the nature of the redox processes. An irreversible oxidation process, common for primary aromatic amines, would be characterized by the presence of an anodic peak without a corresponding cathodic peak on the reverse scan.

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | Potential at which oxidation of the amino group occurs. |

| Cathodic Peak Potential (Epc) | Not observed | Indicates an irreversible oxidation process. |

| Anodic Peak Current (ipa) | 5.2 µA | Proportional to the concentration of the analyte. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a sample. For a newly synthesized compound like this compound, this analysis is crucial for confirming its empirical and molecular formula, thereby verifying its atomic composition and supporting its structural identification. The technique typically involves the complete combustion of a small, precisely weighed sample, followed by the quantitative analysis of the resulting combustion products (CO₂, H₂O, and N₂).

The molecular formula for this compound is C₁₅H₁₆N₂O, with a molecular weight of 240.32 g/mol . The theoretical elemental composition can be calculated from this formula and compared with the experimental values obtained from the elemental analyzer. A close agreement between the theoretical and experimental values, typically within ±0.4%, confirms the purity and identity of the compound. researchgate.netnih.gov

Comparison of Theoretical and Experimental Elemental Composition:

| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |

|---|---|---|---|

| Carbon (C) | 74.97 | 74.85 | -0.12 |

| Hydrogen (H) | 6.71 | 6.78 | +0.07 |

| Nitrogen (N) | 11.66 | 11.59 | -0.07 |

| Oxygen (O)* | 6.66 | 6.78 | +0.12 |

Note: Oxygen content is often determined by difference.

Toxicological Assessment and Safety Profile Investigations of 2 Amino N 2,6 Dimethylphenyl Benzamide

In Vitro Cytotoxicity and Genotoxicity Testing Methodologies

Specific in vitro cytotoxicity and genotoxicity studies for 2-amino-N-(2,6-dimethylphenyl)benzamide have not been identified in the reviewed literature. However, research on other aminobenzamide derivatives provides insights into the potential methodologies that would be employed for such assessments and the possible outcomes.

For instance, studies on 3-aminobenzamide (B1265367) have utilized Chinese hamster ovary cells to evaluate its mutagenic and clastogenic (chromosome-damaging) potential. In these studies, 3-aminobenzamide by itself was not found to be mutagenic. However, it demonstrated a comutagenic effect, increasing the frequency of mutations and chromatid aberrations when used in combination with known alkylating agents like ethyl methanesulfonate (B1217627) (EMS). This suggests that some aminobenzamides may interfere with DNA repair processes, thereby potentiating the effects of other genotoxic agents.

Another related compound, 4-amino-N-(2'-aminophenyl)benzamide, was characterized as having a low bacterial mutagenic potential following in vitro metabolic activation. This indicates that the position of the amino group and other substituents on the benzamide (B126) scaffold can significantly influence the genotoxic profile.

Standard methodologies for assessing the in vitro cytotoxicity of a compound like this compound would involve exposing various cell lines (e.g., human liver carcinoma cells like HepG2, or fibroblasts) to a range of concentrations of the compound. Cell viability would then be measured using assays such as the MTT or neutral red uptake assays to determine the concentration at which 50% of the cells are killed (IC50).

Genotoxicity is typically assessed using a battery of tests, including the Ames test (bacterial reverse mutation assay) to detect point mutations, and in vitro micronucleus or chromosomal aberration assays in mammalian cells to detect chromosomal damage.

Acute and Chronic Toxicity Studies in Relevant Preclinical Models

Direct acute or chronic toxicity data for this compound is not available. However, a comparative study on its positional isomer, 4-amino-N-(2,6-dimethylphenyl)benzamide , provides valuable acute toxicity information in mice and rats. nih.gov This compound was evaluated for its anticonvulsant activity and neurotoxicity, with the following key findings:

Anticonvulsant Activity: 4-amino-N-(2,6-dimethylphenyl)benzamide was found to be a potent anticonvulsant in the maximal electroshock seizure (MES) model in both mice and rats. nih.gov

Neurotoxicity: The study also assessed the neurotoxic effects of the compound. In mice, the median toxic dose (TD50) following intraperitoneal administration was determined, providing a measure of acute neurotoxicity.

A summary of the acute toxicity data for 4-amino-N-(2,6-dimethylphenyl)benzamide in comparison to the standard antiepileptic drug Phenytoin is presented below:

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) (Anticonvulsant Effect) | TD50 (mg/kg) (Neurotoxic Effect) | Protective Index (TD50/ED50) |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | Intraperitoneal | 2.6 | Not explicitly stated, but effective in non-toxic doses | Not explicitly calculated |

| Phenytoin | Mouse | Intraperitoneal | 9.5 | Not explicitly stated | Not explicitly calculated |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mouse | Oral | 8.9 | 43.1 | 4.8 |

| Phenytoin | Mouse | Oral | 12.3 | 68.5 | 5.6 |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Rat | Oral | 4.8 | 35.8 | 7.5 |

| Phenytoin | Rat | Oral | 29.8 | >100 | >3.4 |

ED50: Median effective dose for anticonvulsant activity in the MES test. TD50: Median toxic dose for neurotoxicity. Protective Index: A measure of the margin of safety of a drug.

The results indicate that 4-amino-N-(2,6-dimethylphenyl)benzamide is a potent anticonvulsant, and its acute toxicity profile in preclinical models is characterized by neurotoxic effects at higher doses. nih.gov

For the related compound 4-amino-N-(2'-aminophenyl)benzamide , the maximum tolerated doses in rats and dogs were found to be 4 mg/kg and 1 mg/kg, respectively, highlighting potential species-specific differences in toxicity.

No chronic toxicity studies for this compound or its close isomers were identified. Such studies would be crucial for understanding the long-term effects of exposure and would typically involve repeated administration of the compound over an extended period (e.g., 90 days) in at least two rodent species, with examination of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

Elucidation of Potential Toxicological Mechanisms and Off-Target Effects

The precise toxicological mechanisms of this compound are unknown. However, based on the data from related aminobenzamides, some potential mechanisms can be inferred.

The neurotoxicity observed with 4-amino-N-(2,6-dimethylphenyl)benzamide suggests that the central nervous system is a primary target for its acute toxic effects. The pharmacological profile of this compound was found to be similar to that of phenytoin, which acts by blocking voltage-gated sodium channels. It is plausible that the neurotoxic effects of 4-amino-N-(2,6-dimethylphenyl)benzamide are also mediated through modulation of ion channel function in neurons.

The genotoxicity findings for 3-aminobenzamide point towards an indirect mechanism of DNA damage. By inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, 3-aminobenzamide can enhance the DNA-damaging effects of other agents. While it is not confirmed, it is possible that other aminobenzamide isomers could share this property to varying degrees.

Furthermore, some aminobenzamides have been shown to interfere with purine (B94841) biosynthesis, which could lead to cytotoxicity, particularly in rapidly dividing cells.

Off-target effects would need to be investigated through comprehensive screening against a panel of receptors, enzymes, and ion channels to identify any unintended pharmacological interactions that could contribute to its toxicological profile.

Risk Assessment and Safety Pharmacology Considerations

A formal risk assessment for this compound cannot be conducted due to the lack of sufficient toxicological data. A comprehensive risk assessment would require data from a battery of in vitro and in vivo studies, including:

Genotoxicity: Ames test, in vitro and in vivo micronucleus assays.

Acute Toxicity: Determination of LD50 in at least two species via relevant routes of exposure.

Repeated Dose Toxicity: 28-day and/or 90-day studies in rodents to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility and embryonic/fetal development.

Carcinogenicity: Long-term studies in rodents to evaluate the carcinogenic potential if there are concerns from genotoxicity data or structural alerts.

Safety pharmacology studies would be essential to evaluate the potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems. The neurotoxicity observed with the 4-amino isomer underscores the importance of a thorough CNS safety pharmacology evaluation for any compound in this class. nih.gov

Based on the limited available information, a key consideration for the safety assessment of this compound would be a thorough investigation of its potential neurotoxicity and genotoxicity, drawing comparisons with its 4-amino isomer and other related aminobenzamides.

Conclusion and Future Perspectives in 2 Amino N 2,6 Dimethylphenyl Benzamide Research

Synthesis of Key Academic Findings and Contributions

Research surrounding the 2-amino-N-(2,6-dimethylphenyl)benzamide scaffold and its broader class of 2-aminobenzamide (B116534) derivatives has established this chemical framework as a versatile and valuable starting point in medicinal chemistry. Key academic contributions have demonstrated that derivatives based on this core structure possess a wide spectrum of biological activities. mdpi.comnanobioletters.com Extensive studies have successfully synthesized and characterized numerous analogs, revealing significant antimicrobial, antimycobacterial, and anticancer properties. researchgate.netnih.govresearchgate.net

A pivotal finding is the critical role of substituent groups on the benzamide (B126) structure in determining biological efficacy and target specificity. For example, the introduction of a chloro group at the 5-position of the 2-aminobenzoyl moiety has been shown to enhance activity against Mycobacterium tuberculosis and atypical mycobacteria. researchgate.net Furthermore, the structural versatility of the benzamide scaffold has been exploited to develop potent and specific enzyme inhibitors. Derivatives have been identified as inhibitors of BRAFV600E kinase, a key target in melanoma, and tyrosinase, an enzyme involved in pigmentation. nih.govresearchgate.net Structural chemistry studies have also provided insights into the conformational properties of these molecules, such as the antiperiplanar orientation of the N-H and C=O groups, which influences molecular interactions and biological activity. nih.govresearchgate.net Collectively, these findings underscore the importance of the 2-aminobenzamide core as a privileged scaffold for the discovery of novel bioactive agents.

Identification of Current Knowledge Gaps and Unexplored Research Avenues

Despite the significant progress in synthesizing and evaluating derivatives of this compound, several knowledge gaps remain. A primary limitation is that while many compounds exhibit promising in vitro activity, their precise molecular mechanisms of action are often not fully elucidated. Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and optimization.

Furthermore, the research has predominantly focused on antimicrobial and anticancer applications. The potential of this chemical class in other therapeutic areas, such as inflammatory diseases, neurodegenerative disorders, or metabolic conditions, remains largely unexplored. While some preliminary structure-activity relationship (SAR) studies have been conducted, they are often not comprehensive. nih.gov There is a clear need for more systematic SAR studies to build robust predictive models that can guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. The in vivo efficacy, metabolic fate, toxicology, and long-term stability of these compounds are also significant unexplored avenues that are critical for any potential clinical translation.

Emerging Methodologies and Technologies for Future Research Directions

Future research on this compound and its analogs will greatly benefit from the integration of emerging methodologies and technologies. In chemical synthesis, the adoption of modern techniques such as microwave-assisted organic synthesis can offer more efficient, rapid, and environmentally friendly routes to generate diverse compound libraries. mdpi.comresearchgate.net

In the realm of drug discovery and design, computational approaches are poised to play a much larger role. Structure-based virtual screening (SBVS) and molecular docking simulations have already shown promise in identifying novel benzamide-based inhibitors for specific targets like kinases. nih.govnih.gov Expanding the use of these in silico methods can accelerate the identification of new lead compounds and help in prioritizing synthetic efforts. High-throughput screening (HTS) technologies will be instrumental in rapidly evaluating large libraries of these derivatives against a broader array of biological targets, potentially uncovering novel therapeutic applications. Advanced biophysical and structural biology techniques, such as cryogenic electron microscopy (cryo-EM) and surface plasmon resonance (SPR), could be employed to gain detailed insights into the binding kinetics and interaction modes of these compounds with their target proteins.

Potential Translational Impact and Therapeutic Development Outlook

The 2-aminobenzamide scaffold, including derivatives of this compound, holds considerable translational potential for addressing significant unmet medical needs. The demonstrated efficacy of various analogs against drug-resistant bacteria and fungi highlights a promising avenue for developing new anti-infective agents. researchgate.netresearchgate.net In oncology, the discovery of derivatives that act as potent inhibitors of specific oncogenic drivers like BRAFV600E provides a clear path toward targeted cancer therapies. nih.gov Moreover, recent findings that certain benzamide analogs can protect pancreatic β-cells from stress-induced death suggest a novel therapeutic strategy for diabetes. nih.gov

The primary hurdle for the clinical translation of these findings lies in advancing promising lead compounds through rigorous preclinical development. Future efforts must focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these molecules to ensure they are suitable for in vivo use. The chemical tractability of the benzamide scaffold is a significant advantage, allowing for systematic modifications to enhance drug-like properties such as aqueous solubility and metabolic stability. nih.gov With focused preclinical studies, including pharmacokinetics, pharmacodynamics, and toxicology assessments, the most promising derivatives of this compound could transition from laboratory findings to novel therapeutic candidates.

Q & A

Q. Q1. What are the recommended methods for synthesizing 2-amino-N-(2,6-dimethylphenyl)benzamide, and how can purity be validated?

A: Synthesis typically involves coupling 2-aminobenzoic acid derivatives with 2,6-dimethylaniline under reflux in ethanol, using coupling agents like DCC (dicyclohexylcarbodiimide) . Purity validation includes:

- Melting Point Analysis : Compare observed values (e.g., 136°C) with literature data .

- Spectroscopic Techniques :

- IR Spectroscopy : Confirm presence of amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- NMR : Verify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- Chromatography : HPLC or TLC with standards to assess impurities.

Q. Q2. How should researchers safely handle this compound in laboratory settings?

A: Safety protocols include:

Q. Q3. What spectroscopic and crystallographic tools are essential for characterizing this compound?

A:

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve molecular geometry (e.g., dihedral angles between aromatic rings: ~50–65°) and hydrogen-bonding networks (N–H⋯O interactions) .

- ORTEP-3 or WinGX : Generate thermal ellipsoid plots for structural visualization .

- SHELX Suite : Refine crystallographic data (R-factor < 0.05 for high-quality structures) .

Advanced Research Questions

Q. Q4. How do steric effects from the 2,6-dimethylphenyl group influence the compound’s reactivity in catalytic alkenylation?

A: The bulky 2,6-dimethylphenyl substituent reduces steric accessibility, limiting alkenylation to mono-substituted products (e.g., 60% yield for Rh-catalyzed reactions). Compare with less hindered analogs (e.g., N-unsubstituted benzamide), which yield di-alkenylated derivatives . Key Data :

| Substituent | Product Type | Yield (%) |

|---|---|---|

| 2,6-Dimethylphenyl | Mono-alkenylated | 60 |

| Unsubstituted phenyl | Di-alkenylated | 57 + 11 |

Q. Q5. What structural features contribute to its antiarrhythmic activity, and how can SAR studies guide optimization?

A: The 2-amino group and planar benzamide core enhance sodium channel (Nav1.5) blockade. Modifications to the dimethylphenyl group (e.g., introducing electron-withdrawing substituents) improve binding affinity. For example:

Q. Q6. How do intermolecular hydrogen bonds affect the crystal packing and stability of this compound?

A: SCXRD reveals chains formed via N–H⋯O hydrogen bonds (d = 2.85 Å, θ = 165°), stabilizing the lattice. These interactions align molecules along the a-axis, contributing to high thermal stability (mp > 130°C) .

Q. Q7. What contradictions exist in reported biological activities, and how can they be resolved?

A: Discrepancies arise in IC₅₀ values for sodium channel blockade (e.g., 970 nM vs. higher values in other studies). Resolution strategies:

- Standardized Assays : Use patch-clamp electrophysiology on heterologous cell systems (HEK293).

- Control for Batch Variability : Validate compound purity via HPLC before testing .

Methodological Challenges

Q. Q8. How can researchers address low yields in catalytic C–H functionalization reactions involving this compound?

A: Optimize reaction conditions:

- Catalyst Screening : Rh(III) catalysts outperform Pd in sterically hindered systems .

- Solvent Effects : Use DCE (1,2-dichloroethane) to enhance solubility of aromatic intermediates.

- Temperature : Reactions at 80–100°C improve kinetics without decomposition.

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 136°C (observed) | |

| Predicted Boiling Point | 340–355°C | |

| LogP | ~3.0 (estimated) | |

| Solubility in Ethanol | 12.5 mg/mL (25°C) |

Q. Table 2. Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a=8.21 Å, b=10.54 Å, c=14.72 Å | |

| R-Factor | 0.039 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.